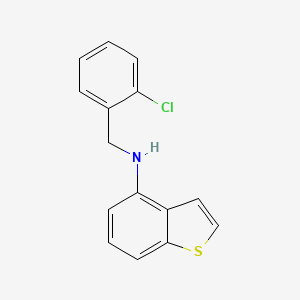
4-((2-Chlorobenzyl)-amino)-thianaphthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Chlorobenzyl)-amino)-thianaphthene is an organic compound that features a thianaphthene ring substituted with a 2-chlorobenzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chlorobenzyl)-amino)-thianaphthene typically involves the reaction of thianaphthene with 2-chlorobenzylamine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((2-Chlorobenzyl)-amino)-thianaphthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other
Properties
CAS No. |
35877-26-0 |
|---|---|
Molecular Formula |
C15H12ClNS |
Molecular Weight |
273.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-benzothiophen-4-amine |
InChI |
InChI=1S/C15H12ClNS/c16-13-5-2-1-4-11(13)10-17-14-6-3-7-15-12(14)8-9-18-15/h1-9,17H,10H2 |
InChI Key |
JSTAYLCOFWAWAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C3C=CSC3=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


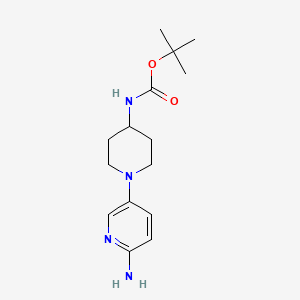
![N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12641061.png)
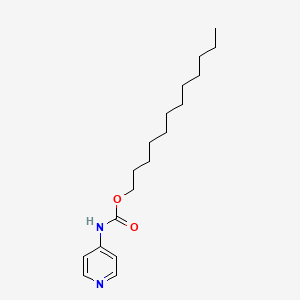

![Benzene, [2-(cyclopentyloxy)ethyl]-](/img/structure/B12641067.png)
![Benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester](/img/structure/B12641072.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12641085.png)
![4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one](/img/structure/B12641094.png)
![Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]-](/img/structure/B12641098.png)
![N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide](/img/structure/B12641099.png)
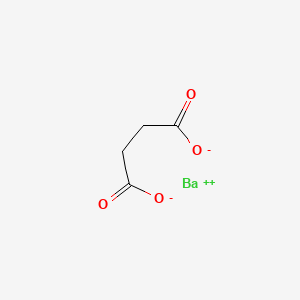

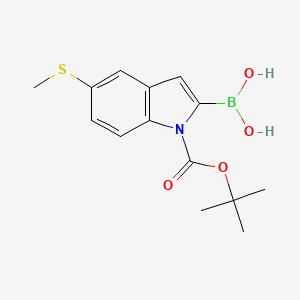
![6,14-Diiodoniatetracyclo[9.2.1.05,13.07,12]tetradeca-1(13),2,4,7,9,11-hexaene](/img/structure/B12641130.png)
